molecular formula C16H13F3N4OS B11647005 5-Imino-2-propyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-Imino-2-propyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11647005
M. Wt: 366.4 g/mol
InChI Key: HJYZLPAGIMQRRW-UXIASLOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-IMINO-2-PROPYL-6-{(Z)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thiadiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-IMINO-2-PROPYL-6-{(Z)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include trifluoroacetic anhydride and various azides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its unique structure may interact with biological targets in novel ways, leading to new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, its trifluoromethyl group could impart desirable characteristics such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could play a key role in these interactions by affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and pyrimidine derivatives, such as:

  • 5-IMINO-2-PROPYL-6-{(Z)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • 5-IMINO-2-PROPYL-6-{(Z)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures. The presence of the trifluoromethyl group, in particular, can significantly affect its chemical and biological properties, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13F3N4OS

Molecular Weight

366.4 g/mol

IUPAC Name

(6Z)-5-imino-2-propyl-6-[[2-(trifluoromethyl)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H13F3N4OS/c1-2-5-12-22-23-13(20)10(14(24)21-15(23)25-12)8-9-6-3-4-7-11(9)16(17,18)19/h3-4,6-8,20H,2,5H2,1H3/b10-8-,20-13?

InChI Key

HJYZLPAGIMQRRW-UXIASLOJSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3C(F)(F)F)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CC=C3C(F)(F)F)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.